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molecular formula C19H21NO3 B8703914 Benzyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Benzyl 4-hydroxy-4-phenylpiperidine-1-carboxylate

Cat. No. B8703914
M. Wt: 311.4 g/mol
InChI Key: SDTVUXKHYUZLJY-UHFFFAOYSA-N
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Patent
US05654299

Procedure details

A suspension of 4-hydroxy-4-phenylpiperidine (10 g) in dichloromethane (90 mL) was treated with triethylamine (5.71 g) and cooled to -6° C. This reaction mixture was treated with benzyl chloroformate (9.62 g) in 1 mL portions, stirred for 3 hours and diluted with chloroform (100 mL), washed with 1N HCl, and extracted with chloroform. The organic layers were washed with brine, dried and evaporated to afford the crude material. Chromatography, with methanol:dichloromethane (1:30) as the eluent, gave the benzyloxycarbonylpiperidine (9.4 g); MS: m/z=312(M+1); NMR: 1.6 (d, 2, J=10), 1.77-1.89 (m, 2), 3.91 (m, 2), 5.09 (s,2), 7.18-7.48 (m, 10).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step Two
Quantity
9.62 g
Type
reactant
Reaction Step Three
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(N(CC)CC)C.Cl[C:22]([O:24][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:23].CO.ClCCl>ClCCl.C(Cl)(Cl)Cl>[CH2:25]([O:24][C:22]([N:5]1[CH2:6][CH2:7][C:2]([OH:1])([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:3][CH2:4]1)=[O:23])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1(CCNCC1)C1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.71 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
9.62 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Four
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-6 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford the crude material

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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